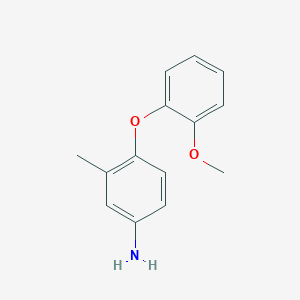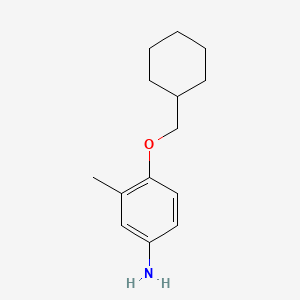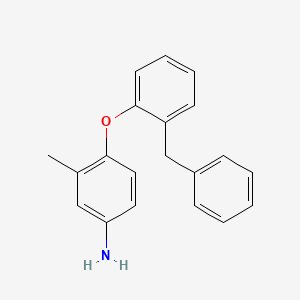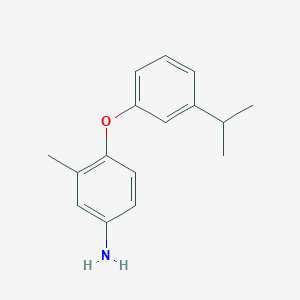
4-(2-Methoxyphenoxy)-3-methylaniline
説明
4-(2-Methoxyphenoxy)-3-methylaniline, commonly referred to as 4-MPM, is an aromatic amine compound with a wide range of applications in scientific research. Its unique structure and properties make it a valuable tool for studying a variety of biological processes.
科学的研究の応用
4-MPM has been used in a variety of scientific research applications, including the study of enzyme kinetics, metabolic pathways, and drug-receptor interactions. It has also been used to investigate the mechanisms of action of various drugs, including anticonvulsants, antidepressants, and antipsychotics. Additionally, 4-MPM has been used to study the effects of environmental pollutants on biological systems.
作用機序
4-MPM is thought to interact with a variety of biological molecules, including enzymes, receptors, and proteins. It has been shown to bind to a variety of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, 4-MPM has been shown to bind to a variety of receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPM are not yet fully understood. However, it has been shown to have a variety of effects on biological systems, including the inhibition of cytochrome P450 enzymes, the inhibition of serotonin 5-HT2A receptors, and the inhibition of other receptors and proteins. Additionally, 4-MPM has been shown to have a variety of effects on cell signaling pathways, including the modulation of calcium and potassium channels.
実験室実験の利点と制限
4-MPM has several advantages for laboratory experiments. For example, it is relatively stable and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive and can be easily synthesized from commercially available reagents. However, 4-MPM also has some limitations. For example, it is not highly soluble in water, which can make it difficult to use in certain experiments. Additionally, it has a relatively low binding affinity for some biological targets, which can limit its usefulness in certain applications.
将来の方向性
There are a variety of potential future directions for the use of 4-MPM in scientific research. For example, it could be used to further investigate the mechanisms of action of various drugs, as well as to study the effects of environmental pollutants on biological systems. Additionally, 4-MPM could be used to study the effects of various drugs on the regulation of mood and behavior, as well as to study the effects of various drugs on cell signaling pathways. Finally, 4-MPM could be used to further investigate the effects of various drugs on enzyme kinetics and metabolic pathways.
特性
IUPAC Name |
4-(2-methoxyphenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-9-11(15)7-8-12(10)17-14-6-4-3-5-13(14)16-2/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOUXRCQVZWOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine](/img/structure/B3171742.png)
![4-[3-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171757.png)






![N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B3171806.png)
